REACTION_CXSMILES
|
[C:1]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[NH4+:10]>>[OH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([NH2:10])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCO1)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCO1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer and cooled in an ice bath to below 5° C
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
CUSTOM
|
Details
|
stripped at 50° C. at the completion of which
|
Type
|
CUSTOM
|
Details
|
The acid by-product was removed via flocculation by addition of lithium hydroxide hydrate in methanol solution and ethyl acetate
|
Type
|
ADDITION
|
Details
|
A second portion of ethyl acetate was added
|
Type
|
FILTRATION
|
Details
|
the flocculated acid was filtered
|
Type
|
CUSTOM
|
Details
|
were stripped under reduced pressure at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2750 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |